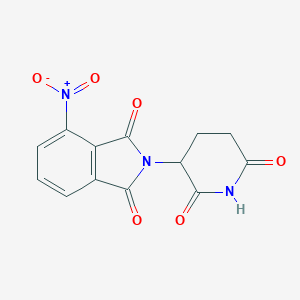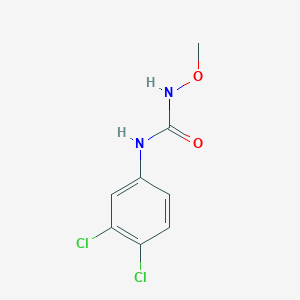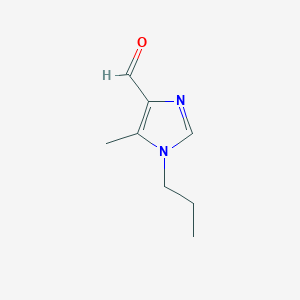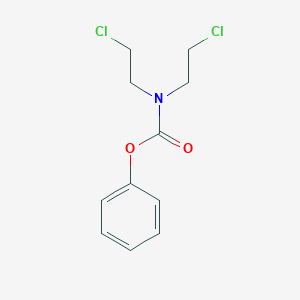![molecular formula C11H19NO4 B174031 N-metoxi-N-metil-1,4-dioxaspiro[4.5]decano-8-carboxamida CAS No. 158243-48-2](/img/structure/B174031.png)
N-metoxi-N-metil-1,4-dioxaspiro[4.5]decano-8-carboxamida
Descripción general
Descripción
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a chemical compound with the molecular formula C11H19NO4 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be represented by its InChI code: 1S/C11H19NO4 .Physical And Chemical Properties Analysis
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide has a molecular weight of 229.27 g/mol . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Las naftoquinonas, incluidos los derivados de N-metoxi-N-metil-1,4-dioxaspiro[4.5]decano-8-carboxamida, han demostrado efectos antimicrobianos. Estos compuestos exhiben actividad contra bacterias, hongos y otros microorganismos. Los investigadores han explorado su potencial como nuevos antibióticos debido al aumento de las cepas bacterianas multirresistentes a los fármacos .
Propiedades antitumorales
Las propiedades redox de los derivados de naftoquinona los convierten en candidatos prometedores para el tratamiento del cáncer. Los estudios preclínicos han investigado sus efectos antitumorales, con el objetivo de desarrollar fármacos efectivos contra diversos tipos de cáncer. Estos compuestos pueden interferir con las vías de crecimiento y supervivencia de las células cancerosas .
Ciclo redox y estrés oxidativo
Las naftoquinonas participan en el ciclo redox, que implica reacciones reversibles de transferencia de electrones. Sus propiedades redox influyen en los procesos celulares y pueden provocar estrés oxidativo. Comprender estos mecanismos es crucial para el diseño de terapias dirigidas .
Metabolitos secundarios bioactivos
Las naftoquinonas son derivados de productos naturales que se encuentran en las plantas. Sus diversas estructuras químicas contribuyen a su bioactividad. Los investigadores han explorado modificaciones, como la introducción de aminas, aminoácidos, furano, pirano, pirazol, triazol e indol, para mejorar sus propiedades farmacológicas .
Medicina tradicional
Históricamente, las naftoquinonas se han utilizado en la medicina tradicional para tratar diversas enfermedades humanas. Investigar su bioactividad y mecanismos de acción puede proporcionar información sobre su potencial terapéutico .
Desarrollo de fármacos
Dado el desafío de salud global que plantean el cáncer y las bacterias resistentes a los antibióticos, los derivados de this compound merecen un estudio adicional. Sus características químicas únicas los convierten en candidatos atractivos para el desarrollo de fármacos .
Mecanismo De Acción
The mechanism of action for N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is not specified in the search results. As it is a research compound, its effects and interactions with other substances are likely the subject of ongoing study.
Safety and Hazards
Propiedades
IUPAC Name |
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-12(14-2)10(13)9-3-5-11(6-4-9)15-7-8-16-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSBVBIAZACMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC2(CC1)OCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191201 | |
| Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158243-48-2 | |
| Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158243-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)



![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)





![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)



